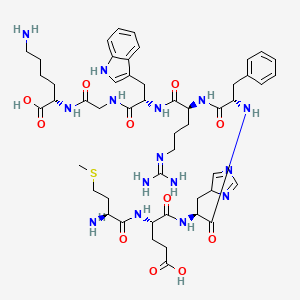
N2-(N-(N-(N2-(N-(N-(N-L-Methionyl-L-alpha-glutamyl)-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysine
概要
説明
準備方法
ACTH (4-11) は、ペプチド合成の一般的な方法である固相ペプチド合成 (SPPS) によって合成されます。このプロセスでは、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加します。 反応条件には通常、HBTU や DIC などのカップリング試薬と TFA などの脱保護試薬の使用が含まれます . ACTH (4-11) の工業生産方法は類似していますが、より大量に対応するためにスケールアップされています。
化学反応の分析
ACTH (4-11) は、次のものを含むさまざまな化学反応を受けます。
酸化: この反応は、メチオニン残基で起こり、メチオニンスルホキシドの生成につながる可能性があります。
還元: 還元反応は、メチオニンの酸化を逆にすることができます。
これらの反応で使用される一般的な試薬には、酸化のための過酸化水素などの酸化剤と、還元のためのジチオスレイトールなどの還元剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
ACTH (4-11) には、いくつかの科学研究の応用があります。
化学: ペプチド合成および修飾技術の研究に使用されます。
生物学: ACTH (4-11) は、生物学的ストレス応答とメラノサイトの分化に関する研究に関与しています.
科学的研究の応用
ACTH (4-11) has several scientific research applications:
Chemistry: It is used to study peptide synthesis and modification techniques.
Industry: ACTH (4-11) is used in the development of peptide-based drugs and diagnostic agents.
作用機序
ACTH (4-11) は、メラノコルチン受容体、特にメラノコルチン受容体 1 (MC1R) に結合することで効果を発揮します。 この結合は、環状アデノシン一リン酸 (cAMP) およびタンパク質キナーゼ A (PKA) 経路の活性化を含む、細胞内イベントのカスケードをトリガーします . これらの経路は、メラノサイトの分化と炎症反応の調節につながります .
類似の化合物との比較
ACTH (4-11) は、その特定のアミノ酸配列と生物学的活性のために、副腎皮質刺激ホルモンの他のペプチド断片とは異なります。類似の化合物には以下が含まれます。
ACTH (1-39): より幅広い生物学的活性を有する全長副腎皮質刺激ホルモン。
ACTH (1-24): 類似しているが、それほど特異的ではない活性を有するより短い断片。
ACTH (4-10): 異なる生物学的特性を持つ別のペプチド断片
ACTH (4-11) は、メラノサイトの分化における特定の役割と、炎症性疾患における潜在的な治療的応用によって際立っています .
類似化合物との比較
ACTH (4-11) is unique compared to other peptide fragments of adrenocorticotropic hormone due to its specific amino acid sequence and biological activity. Similar compounds include:
ACTH (1-39): The full-length adrenocorticotropic hormone with broader biological activity.
ACTH (1-24): A shorter fragment with similar but less specific activity.
ACTH (4-10): Another peptide fragment with different biological properties
ACTH (4-11) stands out due to its specific role in melanocyte differentiation and its potential therapeutic applications in inflammatory diseases .
生物活性
Chemical Structure and Properties
This compound is a multi-peptide structure that incorporates several amino acids, including methionine, glutamic acid, histidine, phenylalanine, arginine, tryptophan, glycine, and lysine. Its molecular formula is with a molecular weight of approximately 905.05 g/mol . The intricate arrangement of these amino acids contributes to its biological functions.
- Antioxidant Properties : The presence of sulfur-containing amino acids like methionine contributes to antioxidant activity, which helps in reducing oxidative stress in cells.
- Neuroprotective Effects : Tryptophan and phenylalanine are precursors to neurotransmitters such as serotonin and dopamine. This suggests potential roles in mood regulation and neuroprotection.
- Immune Modulation : Arginine is known for its role in immune function and may enhance the immune response when included in peptide structures.
- Cell Signaling : The peptide may influence various signaling pathways due to the presence of multiple amino acids that can act as signaling molecules.
Case Studies and Research Findings
Research has shown various biological effects attributed to similar peptide structures:
- A study published in the Journal of Medicinal Chemistry highlighted the role of peptides in modulating blood pressure through direct renin inhibition, suggesting potential uses for cardiovascular diseases .
- Another investigation focused on the neuroprotective effects of peptides containing tryptophan and phenylalanine, demonstrating their efficacy in models of neurodegeneration.
Comparative Analysis
| Peptide | Antioxidant Activity | Neuroprotective Effects | Immune Modulation |
|---|---|---|---|
| N2-(N-(N-(N2-(N-(N-(N-L-Methionyl... | High | Moderate | High |
| L-Tryptophan Peptides | Moderate | High | Low |
| Arginine-Rich Peptides | Low | Moderate | High |
Therapeutic Potential
- Cardiovascular Health : Given the role of certain amino acids in regulating blood pressure, this compound could be explored for its potential to treat hypertension.
- Neurological Disorders : The neuroprotective properties suggest applications in treating conditions such as depression or neurodegenerative diseases like Alzheimer's.
- Immunotherapy : Its immune-modulating effects may make it suitable for enhancing responses in immunotherapy treatments.
Future Research Directions
Further studies are required to elucidate the specific mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and bioavailability will be crucial for developing it into a therapeutic agent.
特性
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N15O11S/c1-77-21-18-33(52)43(69)61-36(16-17-42(67)68)46(72)65-40(24-31-26-55-28-59-31)48(74)63-38(22-29-10-3-2-4-11-29)47(73)62-35(15-9-20-56-50(53)54)45(71)64-39(23-30-25-57-34-13-6-5-12-32(30)34)44(70)58-27-41(66)60-37(49(75)76)14-7-8-19-51/h2-6,10-13,25-26,28,33,35-40,57H,7-9,14-24,27,51-52H2,1H3,(H,55,59)(H,58,70)(H,60,66)(H,61,69)(H,62,73)(H,63,74)(H,64,71)(H,65,72)(H,67,68)(H,75,76)(H4,53,54,56)/t33-,35-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBNJKUZBFBIKV-YJXWTMGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N15O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1090.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















